![molecular formula C23H17F3N4OS B15151512 N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a triazatetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatetracyclic core through cyclization reactions. The introduction of the trifluoromethyl group is usually achieved via nucleophilic substitution reactions, while the methylsulfanyl group is incorporated through thiolation reactions. The final step involves the coupling of the phenyl ring with the triazatetracyclic core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazatetracyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the trifluoromethyl group.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazatetracyclic core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline
Uniqueness
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide stands out due to its unique triazatetracyclic core and the presence of both trifluoromethyl and methylsulfanyl groups
Properties
Molecular Formula |
C23H17F3N4OS |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C23H17F3N4OS/c1-32-18-9-5-4-8-16(18)27-22(31)17-12-19-28-20-14-7-3-2-6-13(14)10-11-15(20)21(23(24,25)26)30(19)29-17/h2-9,12H,10-11H2,1H3,(H,27,31) |
InChI Key |
SYMGACHCLHSPON-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
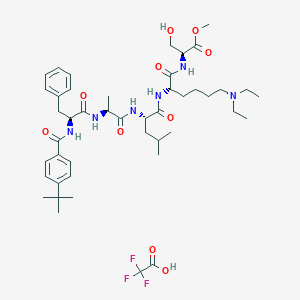
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
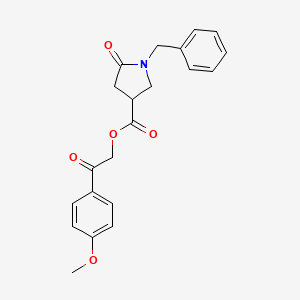
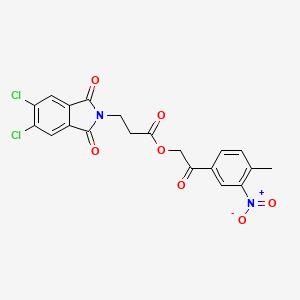
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
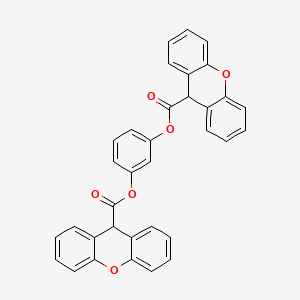
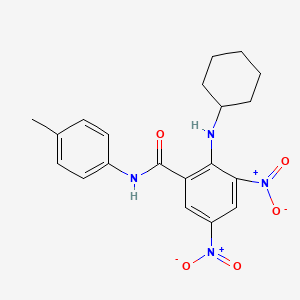
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
